1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a carboxamide linkage to a 5-methyl-1,3,4-thiadiazole moiety at position 3.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-14(22)13-3-2-8-21(15(13)23)9-11-4-6-12(17)7-5-11/h2-8H,9H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTGIDYIDBBPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions, such as using thionyl chloride or other sulfur-containing reagents.
Introduction of the Fluorobenzyl Group: This step involves the substitution reaction where a fluorobenzyl halide reacts with the thiadiazole intermediate.
Construction of the Dihydropyridine Core: This can be done through a cyclization reaction involving suitable precursors, often under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the dihydropyridine intermediate with the fluorobenzyl-thiadiazole moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide. For instance, derivatives of thiadiazole and dihydropyridine have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Anti-inflammatory Properties
In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole moiety can enhance anti-inflammatory efficacy . This suggests potential applications in treating inflammatory diseases.
In Vitro and In Vivo Assessments
The biological activity of this compound has been evaluated through various assays. For example:
- Cytotoxic Assays : These assays have been conducted on several cancer cell lines to assess the compound's ability to inhibit cell growth and induce apoptosis.
- Animal Models : In vivo studies using models like Drosophila melanogaster have shown that certain derivatives exhibit significant anti-diabetic properties by lowering glucose levels effectively .
Structure and Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate readily available reagents. The structural confirmation is achieved through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The synthesis pathways not only highlight the feasibility of producing this compound but also allow for the exploration of structural modifications to enhance biological activity.
Comparative Data Table
| Property/Activity | Findings/Results |
|---|---|
| Cytotoxicity | Significant inhibition of cancer cell proliferation |
| Anti-inflammatory Activity | Potential 5-lipoxygenase inhibitor |
| Antidiabetic Activity | Effective in lowering glucose levels in vivo |
| Synthesis Complexity | Multi-step synthesis with commercially available reagents |
Case Studies
Several case studies have documented the effectiveness of similar compounds:
- Thiadiazole Derivatives : A study demonstrated that derivatives exhibited strong anticancer activity against glioblastoma cell lines through targeted apoptosis mechanisms .
- Dihydropyridine Compounds : Research indicated that modifications to the dihydropyridine structure could enhance both anti-inflammatory and anticancer properties, suggesting a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1. Comparison of Structural Analogs
Biological Activity
The compound 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, including its potential therapeutic applications and mechanisms of action.
Molecular Formula : C15H14FN5O2S
Molecular Weight : 341.37 g/mol
IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural components, particularly the thiadiazole and dihydropyridine moieties. These structures are known for their roles in various pharmacological effects.
Antiviral Activity
Recent studies suggest that compounds containing a thiadiazole ring exhibit significant antiviral properties. Specifically, derivatives of thiadiazole have shown promising results against RNA viruses, including coronaviruses. For instance, a study indicated that certain thiadiazole derivatives had binding affinities to the SARS-CoV-2 main protease (Mpro) with energy scores ranging from -6.54 to -7.33 kcal/mol . The presence of the 4-fluorobenzyl group may enhance the lipophilicity and overall bioactivity of the compound.
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 0.41 μM against pancreatic cancer cells (MIAPaCa) and leukemia cells (K-562) . The mechanism often involves the inhibition of key cellular pathways that promote tumor growth and survival.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Thiadiazole derivatives are known for their effectiveness against a range of bacterial strains due to their ability to inhibit cell wall synthesis and other vital processes in bacteria .
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : It could potentially modulate receptor activities related to inflammation and immune responses.
- Cell Cycle Interference : Similar compounds have been shown to interfere with the cell cycle in cancer cells, leading to apoptosis.
Study 1: Antiviral Efficacy
In a recent study focusing on the antiviral activity of thiadiazole derivatives against SARS-CoV-2, it was found that the compound exhibited significant binding affinity towards the viral protease, suggesting its potential as a therapeutic agent for COVID-19 treatment .
Study 2: Anticancer Screening
A comprehensive screening of various thiadiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. The study highlighted that structural variations significantly impact biological activity and suggested further optimization for improved efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a pyridine-3-carboxamide core with substituted benzyl and thiadiazole moieties. A general procedure (adapted for this compound) includes:
- Step 1: React 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-fluorobenzyl chloride in DMF under basic conditions (e.g., K₂CO₃) to introduce the fluorobenzyl group .
- Step 2: Couple the intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
- Purification: Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the product .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, thiadiazole methyl group at δ 2.5 ppm) .
- Infrared (IR) Spectroscopy: Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₁₄FN₄O₂S: 357.08) .
Advanced: How can researchers optimize reaction yields for this compound, particularly when scaling up?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, temperature, stoichiometry). For example, higher DMF volumes may improve solubility but reduce reaction rates .
- Flow Chemistry: Implement continuous-flow systems to enhance mixing and heat transfer, reducing side products (e.g., dihydropyridine oxidation) .
- Catalyst Screening: Test alternative coupling agents (e.g., DCC vs. EDC) or additives (e.g., DMAP) to improve amide bond formation efficiency .
Advanced: How should researchers address contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) and correlate changes with activity using standardized assays (e.g., enzyme inhibition IC₅₀) .
- Molecular Docking: Model interactions with target proteins (e.g., kinases) to identify critical binding motifs (e.g., fluorobenzyl hydrophobic interactions vs. thiadiazole hydrogen bonding) .
- Meta-Analysis: Compare datasets from analogs (e.g., 1,2,4-oxadiazole vs. thiadiazole derivatives) to isolate electronic or steric effects .
Advanced: What strategies ensure compound stability during long-term storage or under experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- pH Stability: Test solubility and degradation in buffers (e.g., PBS at pH 7.4 vs. acidic conditions) using HPLC monitoring .
- Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .
Advanced: How can researchers systematically explore substituent effects on pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Replace the 4-fluorobenzyl group with more lipophilic/hydrophilic analogs (e.g., 4-CF₃ or 4-OCH₃) and measure partition coefficients via shake-flask assays .
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) and track metabolite formation using LC-MS/MS .
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential .
Advanced: What computational methods are suitable for predicting off-target interactions?
Methodological Answer:
- Pharmacophore Modeling: Build 3D models to screen against databases like ChEMBL for potential off-targets (e.g., GPCRs, ion channels) .
- Machine Learning: Train models on datasets of known thiadiazole-carboxamide interactions to predict toxicity or promiscuity .
- Molecular Dynamics (MD): Simulate binding to unintended targets (e.g., serum albumin) to assess plasma protein binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
